Entecavir Entecavir Entecavir (anhydrous) is guanine substituted at the 9 position by a 4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl group. A synthetic analogue of 2'-deoxyguanosine, it is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. Entecavir is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. It is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It is a member of 2-aminopurines, an oxopurine, a primary alcohol and a secondary alcohol.
Entecavir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 2 years of age and older who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Entecavir is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). Entecavir is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.
Entecavir anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of entecavir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Entecavir is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. Entecavir therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.
Entecavir is a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Entecavir Anhydrous is an anhydrous formulation of entecavir, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Brand Name: Vulcanchem
CAS No.: 142217-69-4
VCID: VC0527206
InChI: InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol

Entecavir

CAS No.: 142217-69-4

Cat. No.: VC0527206

Molecular Formula: C12H15N5O3

Molecular Weight: 277.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Entecavir - 142217-69-4

CAS No. 142217-69-4
Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Standard InChI InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Standard InChI Key QDGZDCVAUDNJFG-FXQIFTODSA-N
Isomeric SMILES C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Appearance Solid powder
Colorform White to off white powder

Chemical Structure and Mechanism of Action

Molecular Characteristics

Entecavir (C₁₂H₁₅N₅O₃) is a carbocyclic analogue of 2'-deoxyguanosine with a molecular weight of 277.284 g/mol . The compound features a cyclopentyl ring substituted with hydroxyl groups at positions 2' and 3', coupled with an exocyclic double bond that enhances binding affinity to viral polymerase . X-ray crystallography reveals three-dimensional structural complementarity with the HBV reverse transcriptase active site, explaining its high specificity (dissociation constant Kd = 0.4 nM) .

Table 1: Physicochemical Properties of Entecavir

PropertyValueSource
Melting Point220°C (monohydrate form)
LogP (Octanol-Water)-1.5
Aqueous Solubility4.1 mg/mL at 25°C
pKa9.7 (basic)

Antiviral Mechanism

Entecavir undergoes intracellular phosphorylation to its active triphosphate form, which competes with endogenous deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA . The drug inhibits three critical polymerase functions:

  • Primer strand formation: Blocks reverse transcriptase-mediated conversion of pregenomic RNA to negative-strand DNA

  • DNA elongation: Terminates chain propagation through defective primer incorporation

  • Positive-strand synthesis: Prevents completion of viral genome replication

Structural studies demonstrate entecavir's 300-fold greater affinity for HBV polymerase compared to human DNA polymerases, accounting for its selective antiviral activity . This mechanistic superiority translates to potent viral suppression, with median HBV DNA reductions of 6.9 log₁₀ copies/mL after 48 weeks in nucleoside-naïve patients .

ParameterNaïve Patients (n=1,792)Experienced Patients (n=632)
HBV DNA <12 IU/mL67%58%
ALT Normalization85%79%
HBeAg Seroconversion15%11%
Histologic Improvement72%68%

Notably, 12% of treatment-experienced patients developed genotypic resistance (primarily rtL180M + rtM204V mutations), compared to <1% in nucleoside-naïve cohorts .

EventIncidence (%)Severity Grade ≥3 (%)
Headache140.8
Fatigue121.2
Nausea80.4
ALT Elevation (>5×ULN)31.1
Lactic Acidosis0.20.1

Hepatic decompensation occurred in 2.4% of cirrhotic patients, primarily associated with delayed viral suppression . Post-marketing surveillance identified rare cases of hepatomegaly with steatosis (0.03/100,000 patient-years), necessitating regular monitoring of liver function .

Pharmacokinetic and Pharmacodynamic Properties

Absorption and Distribution

Entecavir demonstrates linear pharmacokinetics across doses of 0.1-1 mg :

  • Bioavailability: 100% (tablet) vs. 70% (oral solution)

  • Tₘₐₓ: 0.5-1.5 hours post-dose

  • Protein Binding: 13% (albumin and α1-acid glycoprotein)

  • Cerebrospinal Fluid Penetration: 25% of plasma concentration

Steady-state concentrations (Cₜᵣₒᵤgₕ = 4.2 ng/mL) are achieved by Day 10 with 0.5 mg daily dosing .

Metabolism and Excretion

The drug undergoes minimal hepatic metabolism (<10% via glucuronidation), with 62-73% excreted unchanged in urine . Dose adjustment is required for creatinine clearance <50 mL/min:

Table 4: Renal Dosing Adjustments

CrCl (mL/min)Recommended Dose
≥500.5 mg daily
30-490.25 mg daily
10-290.15 mg daily
<100.05 mg daily

Hemodialysis removes 13% of systemic exposure, necessitating post-dialysis administration .

Comparative Effectiveness Analysis

Versus Lamivudine

A meta-analysis of eight studies (N=593) demonstrated entecavir's superiority :

  • HBV Reactivation: RR 0.29 (95% CI 0.17-0.52)

  • HBV-Related Hepatitis: RR 0.11 (95% CI 0.03-0.40)

  • Resistance Development: 1.2% vs. 11% at 5 years

The number needed to treat (NNT) to prevent one reactivation event was 8 compared to lamivudine .

Synthesis and Manufacturing Considerations

  • Favorskii Rearrangement: Forms cyclopentenone intermediate

  • Baeyer-Villiger Oxidation: Establishes C2' stereochemistry

  • Epoxide Ring-Opening: Introduces C3' hydroxyl group

  • Mitsunobu Reaction: Attaches guanine nucleobase

Critical process parameters include:

  • Temperature Control: < -10°C during epoxidation

  • Catalyst Loading: 0.5 mol% RhCl(PPh₃)₃ for asymmetric hydrogenation

  • Purification: Four chromatographic steps reduced to <5% total process time

This scalable process achieves >99.5% enantiomeric purity, meeting ICH Q3A impurity guidelines .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :